3-Azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
3-Azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Mode of Action
3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.1]nonan-9-ol can be achieved through several methods. One common approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using sodium borohydride in a methanol solvent . Another method includes the use of a ruthenium complex catalyst to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts to ensure high yield and purity. The use of ruthenium complexes is favored due to their effectiveness in catalyzing the reduction process at a lower cost .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: It can undergo substitution reactions with reagents such as potassium iodide and sodium azide to form 3-substituted derivatives.
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts are commonly used under aerobic conditions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Potassium iodide and sodium azide are used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: this compound.
Substitution: 3-substituted 3-azabicyclo[3.3.1]nonan-9-ols.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used as an oxidant.
KetoABNO: An oxidant used in aerobic oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar catalytic properties.
Uniqueness: 3-Azabicyclo[3.3.1]nonan-9-ol is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthetic chemistry make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRFUVPXXUBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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